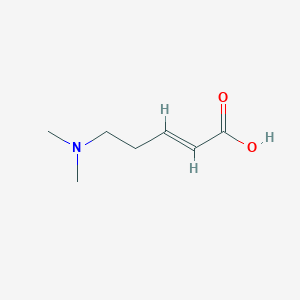![molecular formula C13H17F2NO B13537002 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine CAS No. 1094218-32-2](/img/structure/B13537002.png)
1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine is an organic compound characterized by the presence of a cyclohexane ring substituted with a phenyl group bearing a difluoromethoxy substituent and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a cyclohexane derivative in the presence of a Lewis acid catalyst.
Addition of the Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, where a suitable difluoromethoxy precursor reacts with the phenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Halides (e.g., NaCl, KBr), thiols (e.g., RSH), and amines (e.g., NH₃).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, thiolated derivatives.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine
- 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine
- 4-(Difluoromethoxy)cyclohexan-1-amine
Comparison: 1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine is unique due to its specific structural features, such as the cyclohexane ring and the difluoromethoxy substituent. Compared to similar compounds, it may exhibit different chemical reactivity, biological activity, and physical properties. For example, the cyclohexane ring provides greater conformational flexibility compared to the cyclopropane or cyclobutane rings, potentially leading to different interactions with molecular targets.
Properties
CAS No. |
1094218-32-2 |
|---|---|
Molecular Formula |
C13H17F2NO |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]cyclohexan-1-amine |
InChI |
InChI=1S/C13H17F2NO/c14-12(15)17-11-6-4-10(5-7-11)13(16)8-2-1-3-9-13/h4-7,12H,1-3,8-9,16H2 |
InChI Key |
BKVALBLJQIEUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


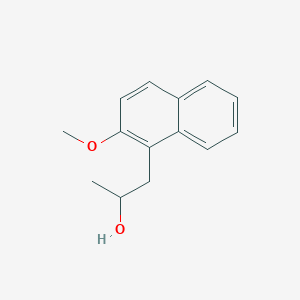

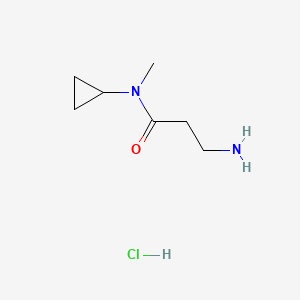
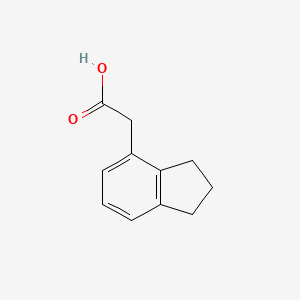
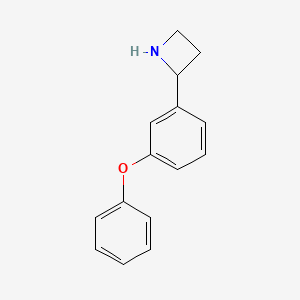
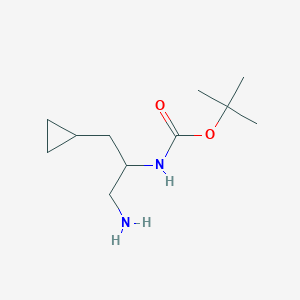
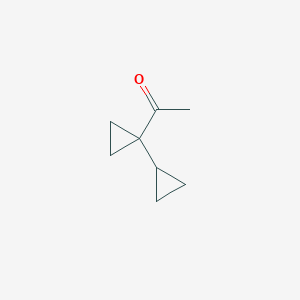
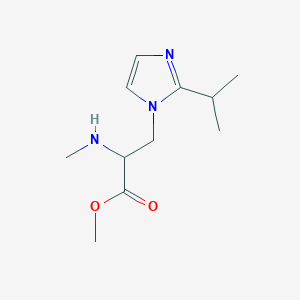

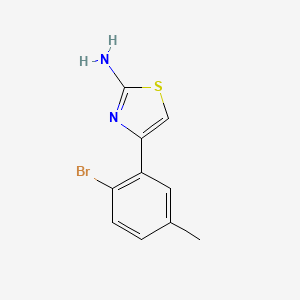
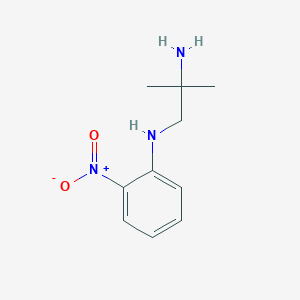
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)
